Cas no 68559-37-5 (2-methyl-5-(pyridin-2-yloxy)pyridine)
2-methyl-5-(pyridin-2-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2-methyl-5-(2-pyridinyloxy)-
- 2-methyl-5-(pyridin-2-yloxy)pyridine
-
- Inchi: 1S/C11H10N2O/c1-9-5-6-10(8-13-9)14-11-4-2-3-7-12-11/h2-8H,1H3
- InChI Key: LUXLXWUHLUNYKA-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(OC2=NC=CC=C2)C=C1
2-methyl-5-(pyridin-2-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6619-9138-2μmol |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-5μmol |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-10μmol |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-20μmol |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-1mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-2mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-3mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-4mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-5mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9138-10mg |
2-methyl-5-(pyridin-2-yloxy)pyridine |
68559-37-5 | 10mg |
$118.5 | 2023-09-07 |
2-methyl-5-(pyridin-2-yloxy)pyridine Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-methyl-5-(pyridin-2-yloxy)pyridine
2-Methyl-5-(pyridin-2-yloxy)pyridine (CAS No. 68559-37-5): An Overview of Its Properties, Applications, and Recent Research
2-Methyl-5-(pyridin-2-yloxy)pyridine (CAS No. 68559-37-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-methyl-5-(2-pyridyloxy)pyridine, is characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group and another pyridine ring. The compound's structural features make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical formula of 2-methyl-5-(pyridin-2-yloxy)pyridine is C11H10N2O, and its molecular weight is approximately 186.20 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various chemical reactions and biological assays.
One of the key areas where 2-methyl-5-(pyridin-2-yloxy)pyridine has shown promise is in the development of ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are targets for numerous therapeutic interventions. Recent studies have demonstrated that 2-methyl-5-(pyridin-2-yloxy)pyridine can act as a potent ligand for specific GPCRs, making it a valuable tool in drug discovery and development.
In addition to its potential as a GPCR ligand, 2-methyl-5-(pyridin-2-yloxy)pyridine has been explored for its antioxidant properties. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Research has shown that 2-methyl-5-(pyridin-2-yloxy)pyridine can effectively scavenge free radicals and protect cells from oxidative damage. This property makes it a promising candidate for the development of antioxidants with potential therapeutic applications.
The synthesis of 2-methyl-5-(pyridin-2-yloxy)pyridine typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. One common synthetic route involves the reaction of 2-chloropyridine with 5-hydroxypyridine in the presence of a base such as potassium carbonate. The resulting intermediate can then be methylated using an appropriate reagent to yield the final product. The synthetic methods used to produce 2-methyl-5-(pyridin-2-yloxy)pyridine are well-documented in the literature and have been optimized to achieve high yields and purity.
In the context of pharmaceutical research, 2-methyl-5-(pyridin-2-yloxy)pyridine has been evaluated for its potential as a lead compound in drug discovery programs. Lead compounds are molecules that show promising biological activity and can be further optimized to develop new drugs. Studies have shown that 2-methyl-5-(pyridin-2-yloxy)pyridine exhibits selective binding to specific protein targets, which is a desirable property for lead compounds. This selectivity can help reduce off-target effects and improve the safety profile of potential drugs derived from this compound.
The biological activity of 2-methyl-5-(pyridin-2-yloxy)pyridine has been investigated using various in vitro and in vivo models. In cell-based assays, it has been shown to modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways. For example, it has been reported to inhibit the activity of certain kinases involved in cancer cell proliferation. These findings suggest that 2-methyl-5-(pyridin-2-yloxy)pyridine could be developed into anti-cancer agents with novel mechanisms of action.
In addition to its direct biological effects, 2-methyl-5-(pyridin-2-yloxy)pyridine has also been used as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. For instance, it can be functionalized with various substituents to improve its solubility, stability, and bioavailability. These modifications can enhance the therapeutic potential of the compound and broaden its range of applications.
The safety profile of 2-methyl-5-(pyridin-2-yloxy)pyridine has been evaluated through toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, as with any new chemical entity, further research is needed to fully understand its safety profile and potential side effects in humans.
In conclusion, 2-methyl-5-(pyridin-2-yloxy)pyridine (CAS No. 68559-37-5) is a multifaceted compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting GPCRs, oxidative stress-related diseases, and cancer. Ongoing research continues to uncover new properties and potential uses for this compound, highlighting its importance in modern drug discovery efforts.
68559-37-5 (2-methyl-5-(pyridin-2-yloxy)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)